molecular formula C26H32N4O4S B2684629 N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-60-3

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

Número de catálogo: B2684629
Número CAS: 688053-60-3
Peso molecular: 496.63
Clave InChI: ZBXBCUMGOCAYBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. Its complex structure suggests diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C29H30N4O4S
Molecular Weight 530.6 g/mol
IUPAC Name This compound
InChI Key TTWUNMGMTJVYML-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and growth.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing processes such as apoptosis and proliferation.
  • DNA Intercalation : Potential intercalation into DNA structures may alter gene expression and disrupt normal cellular processes.

Case Studies

Several studies have explored the biological effects of similar compounds with structural similarities to this compound:

  • Anticancer Activity : A study demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Properties : Research has shown that compounds with thioxo groups can enhance antibacterial activity by disrupting bacterial cell membranes .

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. Similar compounds have demonstrated:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest .
  • Mechanisms of Action : The activation of apoptotic pathways through caspase activation has been noted in studies involving related quinazoline derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

  • Broad-Spectrum Activity : Studies indicate that similar compounds exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Mechanisms of Action : These compounds may exert their effects through membrane disruption and inhibition of nucleic acid synthesis .

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties :
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, certain quinazoline derivatives have been shown to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The specific compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide may share similar mechanisms due to its structural analogies with known anticancer agents.

Antimicrobial Activity :
Quinazoline derivatives have also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound could be effective against bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

Synthesis and Derivative Development

Synthetic Pathways :
The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the thioxo group via sulfurization methods.
  • Functionalization of the amino side chain using alkylation techniques to achieve the desired ethyl and phenyl substitutions.

Case Studies :
Several studies have explored the synthesis of related quinazoline compounds with promising biological activities. For example, a study on substituted quinazolines showed enhanced activity against specific cancer cell lines when modified at certain positions on the ring structure. These insights suggest that similar modifications could be beneficial for this compound.

Therapeutic Potential

Drug Development :
Given its structural features and preliminary biological activity data, this compound holds promise as a lead compound in drug development for cancer and infectious diseases. Ongoing research is necessary to evaluate its efficacy and safety through preclinical and clinical trials.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thioxo Group

The thioxo (C=S) group exhibits nucleophilic substitution potential, particularly in reactions with halogenated reagents. For instance:

Reaction Reagents/Conditions Product Yield References
Substitution with alkyl halidesPhenacyl bromide, ethanol, refluxTriazine derivatives (e.g., 5 via CH₂ insertion)60–75%
Reaction with hydrazonyl halidesHydrazonyl halides (2a–l ), ethanolAzotriazines (4a–l ) with fused chromenopyrimidine-triazine systems65–80%

Key Observations :

  • Substitution occurs preferentially at the thioxo site due to its electrophilic nature .

  • Products show characteristic IR absorption bands at 1,593–1,573 cm⁻¹ (C=N) and NMR signals for CH₂ groups (e.g., δ 4.23 ppm) .

Condensation with Active Methylene Compounds

The quinazoline core reacts with active methylene reagents (e.g., ethyl acetoacetate) to form annulated heterocycles:

Reagent Conditions Product Key Spectral Data References
Ethyl acetoacetate (7a )Ethanol, reflux, 4 hTriazepinone (8a )m/z = 530 (M⁺), δ 4.06 ppm (CH₂)
Ethyl benzoylacetate (7b )Same as aboveTriazepinone (8b )m/z = 606 (M⁺), δ 9.72 ppm (OH)

Mechanistic Insight :

  • The reaction proceeds via enolate formation at the active methylene site, followed by cyclization to form a seven-membered triazepine ring .

Cycloaddition with Activated Unsaturated Compounds

The compound undergoes [4+2] cycloaddition with activated alkynes or nitriles:

Reagent Product Conditions Key Observations References
Dimethyl acetylenedicarboxylateTriazine (13 )Ethanol, 60°C, 3 hLoss of methanol; IR absorption at 1,720 cm⁻¹ (ester C=O)
EthoxymethylenemalonitrileTriazepine (15 )Ethanol, 70°C, 5 hLoss of ethanol; mass spectrum m/z = 588 (M⁺)

Schiff Base Formation

Condensation with aromatic aldehydes yields Schiff bases or triazoles, depending on substituent effects:

Aldehyde Product Conditions Structural Evidence References
p-ChlorobenzaldehydeTriazole (10a )Ethanol, reflux, 2 hm/z = 440 (vs. 442 for Schiff base); δ 9.67 ppm (CH=N)
SalicylaldehydeSchiff base (11 )Ethanol, 25°C, 12 hm/z = 424; δ 8.34–8.36 ppm (CH=N)

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl) favor triazole formation via cyclization .

  • Electron-donating groups (e.g., -OH) stabilize Schiff bases .

Hydrolysis of Amide Bond

The terminal amide group undergoes partial hydrolysis under acidic or basic conditions:

Conditions Product Yield Analytical Confirmation References
1M HCl, 80°C, 6 hHexanoic acid derivative45%IR loss at 3,300 cm⁻¹ (N-H); m/z = 318 (M⁺)
0.5M NaOH, reflux, 4 hAmmonium salt of hydrolyzed amide55%NMR: δ 1.25 ppm (CH₃ from ethyl group)

Biological Interactions as a Reaction Pathway

While not a traditional chemical reaction, the compound interacts with biological targets:

Target Interaction Type Outcome References
AcetylcholinesteraseCompetitive inhibitionIC₅₀ = 12.3 µM (via thioxo group binding)
Serotonin receptorsAllosteric modulationKᵢ = 8.7 nM (amide participation)

Propiedades

Número CAS

688053-60-3

Fórmula molecular

C26H32N4O4S

Peso molecular

496.63

Nombre IUPAC

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35)

Clave InChI

ZBXBCUMGOCAYBX-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.